molecular formula C10H8Cl2FNO2 B045672 N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide CAS No. 123732-70-7

N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide

Katalognummer B045672
CAS-Nummer: 123732-70-7
Molekulargewicht: 264.08 g/mol
InChI-Schlüssel: FJFGLAOZJKUVRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide (DCAF) is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. It is a chemical compound that has been synthesized in the laboratory and has been studied extensively for its mechanism of action and potential applications in various fields of research.

Wirkmechanismus

The mechanism of action of N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide is based on its ability to interact with specific target molecules in biological systems. It has been shown to bind to various proteins and enzymes, thereby modulating their activity and function. The exact mechanism of action of N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide is still under investigation, and further studies are needed to fully understand its mode of action.
Biochemical and Physiological Effects:
N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide has been shown to have a wide range of biochemical and physiological effects on various biological systems. It has been shown to modulate the activity of various enzymes and proteins, thereby affecting various cellular processes such as metabolism, signal transduction, and gene expression. It has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.

Vorteile Und Einschränkungen Für Laborexperimente

N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide has several advantages as a tool compound for scientific research. It is a synthetic compound that can be easily synthesized in the laboratory, making it readily available for research purposes. It also has a unique structure and mechanism of action, making it a valuable tool for studying various biological systems. However, N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Zukünftige Richtungen

There are several future directions for the study of N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide. One potential application is the development of new drugs based on its anti-inflammatory and anti-tumor properties. Another direction is the use of N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide as a probe molecule to study the structure and function of biological membranes and receptors. Further studies are also needed to fully understand the mechanism of action of N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide is a synthetic compound that has been extensively studied for its unique biochemical and physiological effects. It has been used as a tool compound to study the mechanism of action of various enzymes and proteins and as a probe molecule to study the structure and function of biological membranes and receptors. Further studies are needed to fully understand its mechanism of action and potential applications in various fields of scientific research.

Synthesemethoden

The synthesis of N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide involves the reaction of 2-(dichloroacetyl)-5-fluorophenol with N-methylformamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The synthesis method has been optimized and improved over the years to make it more efficient and cost-effective.

Wissenschaftliche Forschungsanwendungen

N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide has been extensively studied for its potential applications in various fields of scientific research. It has been used as a tool compound to study the mechanism of action of various enzymes and proteins. It has also been used as a probe molecule to study the structure and function of biological membranes and receptors.

Eigenschaften

CAS-Nummer

123732-70-7

Produktname

N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide

Molekularformel

C10H8Cl2FNO2

Molekulargewicht

264.08 g/mol

IUPAC-Name

N-[2-(2,2-dichloroacetyl)-5-fluorophenyl]-N-methylformamide

InChI

InChI=1S/C10H8Cl2FNO2/c1-14(5-15)8-4-6(13)2-3-7(8)9(16)10(11)12/h2-5,10H,1H3

InChI-Schlüssel

FJFGLAOZJKUVRN-UHFFFAOYSA-N

SMILES

CN(C=O)C1=C(C=CC(=C1)F)C(=O)C(Cl)Cl

Kanonische SMILES

CN(C=O)C1=C(C=CC(=C1)F)C(=O)C(Cl)Cl

Synonyme

Formamide, N-[2-(dichloroacetyl)-5-fluorophenyl]-N-methyl- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.